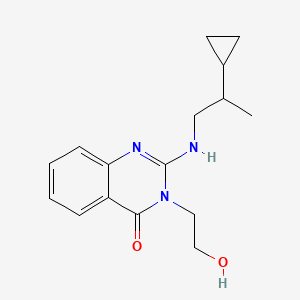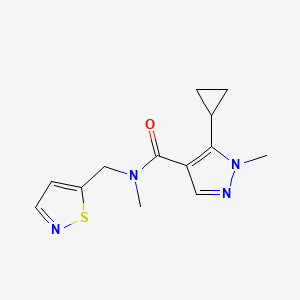![molecular formula C10H15IN4O3 B7437755 methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate (also known as TAK-659) is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
作用機序
TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TEC kinase, which are all members of the Tec family of non-receptor tyrosine kinases. These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation has been implicated in the development of cancer. By blocking the activity of these kinases, TAK-659 can prevent cancer cells from proliferating and induce their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth and survival of various types of cancer cells, including those that are resistant to other treatments. TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy, suggesting that it may have a synergistic effect when used in combination with other treatments.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of TAK-659 is that it may have off-target effects on other kinases, which could lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for TAK-659, as well as its safety and efficacy in clinical trials.
将来の方向性
There are several potential future directions for the development of TAK-659 as an anticancer agent. One direction is to investigate its use in combination with other treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another direction is to explore its potential use in treating other types of cancer, such as breast cancer, lung cancer, or melanoma. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of TAK-659, as well as its effects on the tumor microenvironment and immune system. Finally, the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase may lead to the discovery of even more effective treatments for cancer.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-tert-butyl-5-iodopyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl carbamate to yield the final product, methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate.
科学的研究の応用
TAK-659 has been shown to have potent inhibitory activity against several kinases that are involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are known to play a critical role in the development and progression of various types of cancer, such as leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN4O3/c1-10(2,3)15-7(11)6(5-12-15)8(16)13-14-9(17)18-4/h5H,1-4H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPHPGRZRRMUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)NNC(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)